molecular formula C18H24N6O9 B12727431 2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate CAS No. 93997-95-6

2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate

Cat. No.: B12727431
CAS No.: 93997-95-6
M. Wt: 468.4 g/mol
InChI Key: GVANEHMUGAUYQK-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The picrate salt form of this compound suggests it may have applications in energetic materials or as a reagent in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Dimethylamino Group: This step may involve nucleophilic substitution reactions.

    Formation of the Valeramide Moiety: This can be done through amide bond formation using reagents like carbodiimides.

    Picrate Salt Formation: The final step involves the reaction of the compound with picric acid to form the picrate salt.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like crystallization, distillation, or chromatography.

    Scalability: Ensuring the process is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halides, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis.

    Biology: Potential use in studying biological pathways.

    Medicine: Possible applications in drug development due to its isoxazole structure.

    Industry: Use in the production of energetic materials or as a stabilizer.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate would involve its interaction with molecular targets such as enzymes or receptors. The isoxazole ring can interact with biological macromolecules, potentially inhibiting or activating specific pathways. The dimethylamino group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)acetamide
  • 2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)propionamide
  • 2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)butyramide

Uniqueness

2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate is unique due to its specific valeramide moiety and picrate salt form, which may confer distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

93997-95-6

Molecular Formula

C18H24N6O9

Molecular Weight

468.4 g/mol

IUPAC Name

2-(dimethylamino)-N-(3,4-dimethyl-1,2-oxazol-5-yl)pentanamide;2,4,6-trinitrophenol

InChI

InChI=1S/C12H21N3O2.C6H3N3O7/c1-6-7-10(15(4)5)11(16)13-12-8(2)9(3)14-17-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h10H,6-7H2,1-5H3,(H,13,16);1-2,10H

InChI Key

GVANEHMUGAUYQK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)NC1=C(C(=NO1)C)C)N(C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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